2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide
CAS No.: 445000-01-1
Cat. No.: VC9433040
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445000-01-1 |
|---|---|
| Molecular Formula | C19H23NO3 |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide |
| Standard InChI | InChI=1S/C19H23NO3/c1-4-16(15-8-6-5-7-9-15)20-19(21)13-14-10-11-17(22-2)18(12-14)23-3/h5-12,16H,4,13H2,1-3H3,(H,20,21) |
| Standard InChI Key | HLFMMEPBDIVEFO-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CCC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Introduction
2-(3,4-Dimethoxyphenyl)-N-(1-phenylpropyl)acetamide is a chemical compound with the molecular formula C19H23NO3. It is a derivative of acetamide, incorporating both a 3,4-dimethoxyphenyl group and a 1-phenylpropyl group. This compound is of interest due to its structural complexity and potential applications in various fields, including pharmaceuticals and organic synthesis.
Synthesis and Preparation
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide typically involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid or its derivatives with 1-phenylpropylamine. This process may involve standard peptide coupling conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base.
Potential Applications
While specific applications of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide are not widely documented, compounds with similar structures have been explored for their biological activities, including potential anticancer, antibacterial, and anti-inflammatory effects. The presence of both a phenyl group and a dimethoxyphenyl group suggests potential for interaction with biological targets, although detailed studies on this specific compound are lacking.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume